

A Comprehensive Spectroscopic Guide to N-Isopropyl-4-methoxyaniline for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Isopropyl-4-methoxyaniline

Cat. No.: B103625

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectral data for **N-Isopropyl-4-methoxyaniline** (CAS 16495-67-3), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By integrating experimental protocols with expert interpretation, this guide serves as a practical resource for the unambiguous identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

N-Isopropyl-4-methoxyaniline, with the molecular formula $C_{10}H_{15}NO$ and a molecular weight of 165.23 g/mol, is an aromatic amine characterized by an isopropyl group attached to the nitrogen atom and a methoxy group at the para-position of the aniline ring.^[1] This substitution pattern significantly influences its spectroscopic properties and chemical reactivity.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO	--INVALID-LINK--
Molecular Weight	165.23 g/mol	--INVALID-LINK--
IUPAC Name	4-methoxy-N-(propan-2-yl)aniline	--INVALID-LINK--
CAS Number	16495-67-3	--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of **N-Isopropyl-4-methoxyaniline**. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **N-Isopropyl-4-methoxyaniline**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **N-Isopropyl-4-methoxyaniline** for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal peak shape.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Caption: Workflow for NMR sample preparation and data acquisition.

^1H NMR Spectral Data and Interpretation

While the experimental ^1H NMR spectrum for **N-Isopropyl-4-methoxyaniline** is not publicly available in the searched databases, we can predict the chemical shifts and coupling patterns based on the analysis of analogous compounds such as 2-Isopropyl-4-methoxyaniline[2] and other N-alkylated anilines.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.7-6.8	d	2H	Ar-H (ortho to -NH)
~6.6-6.7	d	2H	Ar-H (ortho to -OCH ₃)
~3.75	s	3H	-OCH ₃
~3.5-3.6	septet	1H	-CH(CH ₃) ₂
~3.4	br s	1H	-NH
~1.15	d	6H	-CH(CH ₃) ₂

Interpretation:

- **Aromatic Protons:** The aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to those ortho to the methoxy group.
- **Methoxy Protons:** A sharp singlet around 3.75 ppm is characteristic of the three equivalent protons of the methoxy group.
- **Isopropyl Protons:** The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet.
- **Amine Proton:** The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Data and Interpretation

Similar to the proton NMR, the predicted ¹³C NMR spectrum is based on data from related structures.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~152	Ar-C (-OCH ₃)
~142	Ar-C (-NH)
~115	Ar-CH (ortho to -OCH ₃)
~114	Ar-CH (ortho to -NH)
~55.8	-OCH ₃
~45	-CH(CH ₃) ₂
~23	-CH(CH ₃) ₂

Interpretation:

- Aromatic Carbons: The two quaternary aromatic carbons attached to the heteroatoms (-NH and -OCH₃) will appear at lower field. The protonated aromatic carbons will appear at higher field.
- Aliphatic Carbons: The methoxy carbon will resonate around 55.8 ppm. The methine and methyl carbons of the isopropyl group are expected around 45 ppm and 23 ppm, respectively.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in **N-Isopropyl-4-methoxyaniline**.

Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of **N-Isopropyl-4-methoxyaniline**.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the **N-Isopropyl-4-methoxyaniline** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Caption: Workflow for ATR-FTIR analysis.

IR Spectral Data and Interpretation

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H Stretch
~3050-3000	Medium	Aromatic C-H Stretch
~2970-2850	Strong	Aliphatic C-H Stretch
~1610, 1510	Strong	C=C Aromatic Ring Stretch
~1240	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1040	Strong	Symmetric C-O-C Stretch (Aryl Ether)
~820	Strong	p-Disubstituted Benzene C-H Bend

Interpretation:

- The presence of a medium intensity band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.
- Strong absorptions in the 2970-2850 cm⁻¹ region confirm the presence of the aliphatic isopropyl group.
- The characteristic C=C stretching vibrations of the aromatic ring are expected around 1610 and 1510 cm⁻¹.
- The strong bands at approximately 1240 cm⁻¹ and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group), respectively.
- A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Isopropyl-4-methoxyaniline**, which is crucial for its identification and structural

confirmation.

Experimental Protocol for Mass Spectrometry

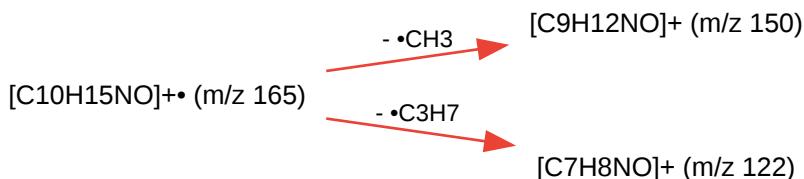
Objective: To obtain the electron ionization (EI) mass spectrum of **N-Isopropyl-4-methoxyaniline**.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).
- Mass Analysis: Separate the resulting molecular ion and fragment ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Caption: Workflow for EI-Mass Spectrometry analysis.

Mass Spectrum and Fragmentation Analysis


Predicted Mass Spectrum:

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at $m/z = 165$, corresponding to the molecular weight of the compound.
- Major Fragment Ions:
 - $m/z = 150$ (M-15): Loss of a methyl radical ($\bullet\text{CH}_3$) from the isopropyl group is a very common fragmentation pathway for isopropyl-substituted compounds. This results in a stable secondary benzylic carbocation.
 - $m/z = 122$: This fragment could arise from the loss of the entire isopropyl group ($\bullet\text{C}_3\text{H}_7$) from the molecular ion.

- m/z = 108: Subsequent loss of a methyl radical from the methoxy group of the m/z 123 fragment (from a different fragmentation pathway) or loss of CO from the m/z 150 fragment could lead to this ion.

Fragmentation Pathway:

The primary fragmentation is expected to be the α -cleavage at the isopropyl group, leading to the loss of a methyl radical to form a highly stabilized iminium ion at m/z 150.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways of **N-Isopropyl-4-methoxyaniline**.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize **N-Isopropyl-4-methoxyaniline**. While experimental spectra for this specific molecule are not widely available in public databases, a detailed analysis of its structural analogues allows for reliable prediction and interpretation of its NMR, IR, and MS data. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to N-Isopropyl-4-methoxyaniline for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103625#spectral-data-for-n-isopropyl-4-methoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com